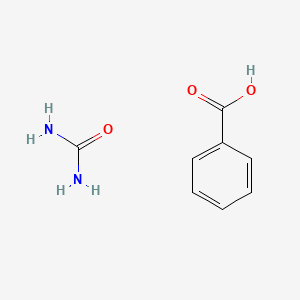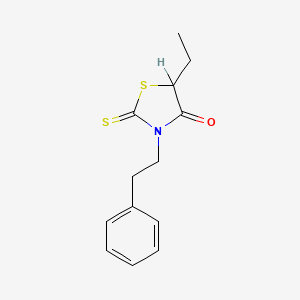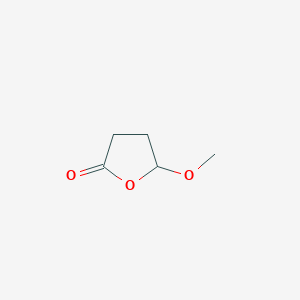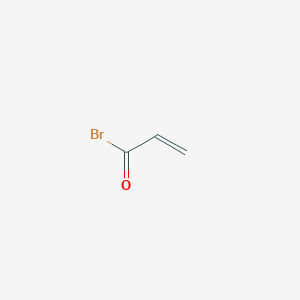
Benzoic acid--urea (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid–urea (1/1) is a compound formed by the combination of benzoic acid and urea in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while urea is an organic compound with two amine groups attached to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–urea (1/1) can be achieved through the reaction of benzoic acid with urea under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent, such as ethanol, and then adding urea to the solution. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–urea (1/1) may involve more efficient and scalable methods. For example, the reaction can be carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Benzoic acid–urea (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzoic acid, halobenzoic acids.
科学研究应用
Benzoic acid–urea (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid–urea (1/1) involves its ability to form hydrogen bonds and interact with various molecular targets. The benzoic acid component can disrupt microbial cell membranes, leading to antimicrobial effects. Urea, on the other hand, can enhance the solubility and stability of the compound, making it more effective in various applications.
相似化合物的比较
Benzoic acid–urea (1/1) can be compared to other similar compounds such as:
Benzoic acid: While benzoic acid alone has antimicrobial properties, its combination with urea enhances its solubility and stability.
Urea: Urea alone is used as a fertilizer and in various industrial applications, but its combination with benzoic acid provides additional antimicrobial benefits.
Salicylic acid–urea: Another similar compound with applications in medicine and industry, but with different chemical properties and uses.
属性
CAS 编号 |
21835-57-4 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
benzoic acid;urea |
InChI |
InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4) |
InChI 键 |
NSGOVOMOUNRVAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C(=O)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)



